GSK3beta degrader 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycogen synthase kinase-3 beta degrader 1 is a compound designed to target and degrade glycogen synthase kinase-3 beta, a serine/threonine kinase involved in various cellular processes. Glycogen synthase kinase-3 beta plays a crucial role in regulating glycogen metabolism, cell cycle control, apoptosis, and inflammation. The inhibition of glycogen synthase kinase-3 beta has therapeutic potential in treating diseases such as cancer, Alzheimer’s disease, and diabetes .
Vorbereitungsmethoden
The preparation of glycogen synthase kinase-3 beta degrader 1 involves synthetic routes that include the use of a glycogen synthase kinase-3 beta inhibitor, a polyethylene glycol linker, and a cereblon E3 ligase ligand. The synthetic process typically involves multiple steps, including the formation of the inhibitor, the attachment of the linker, and the conjugation with the E3 ligase ligand . Industrial production methods may involve optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Glycogen synthase kinase-3 beta degrader 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Wissenschaftliche Forschungsanwendungen
Glycogen synthase kinase-3 beta degrader 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the inhibition and degradation of glycogen synthase kinase-3 beta, providing insights into the enzyme’s role in various biochemical pathways.
Biology: The compound is used to investigate the effects of glycogen synthase kinase-3 beta inhibition on cellular processes such as apoptosis, cell cycle regulation, and inflammation.
Medicine: Glycogen synthase kinase-3 beta degrader 1 has potential therapeutic applications in treating diseases such as cancer, Alzheimer’s disease, and diabetes by targeting and degrading glycogen synthase kinase-3 beta.
Industry: The compound can be used in the development of new drugs and therapeutic agents targeting glycogen synthase kinase-3 beta
Wirkmechanismus
Glycogen synthase kinase-3 beta degrader 1 exerts its effects by targeting and degrading glycogen synthase kinase-3 beta through the ubiquitin-proteasome system. The compound binds to glycogen synthase kinase-3 beta and recruits the E3 ligase cereblon, which ubiquitinates glycogen synthase kinase-3 beta, marking it for degradation by the proteasome. This process reduces the levels of glycogen synthase kinase-3 beta in cells, thereby inhibiting its activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Glycogen synthase kinase-3 beta degrader 1 is unique compared to other glycogen synthase kinase-3 beta inhibitors due to its ability to degrade the enzyme rather than merely inhibiting its activity. Similar compounds include:
SB-216763: A glycogen synthase kinase-3 beta inhibitor that does not degrade the enzyme.
Iminothiadiazole compounds: These compounds inhibit glycogen synthase kinase-3 beta but do not target it for degradation.
Isoorientin analogs: These compounds also inhibit glycogen synthase kinase-3 beta but lack the degradation mechanism
Glycogen synthase kinase-3 beta degrader 1 offers a novel approach to targeting glycogen synthase kinase-3 beta by promoting its degradation, providing a unique advantage over traditional inhibitors.
Eigenschaften
Molekularformel |
C43H42Cl2N6O9 |
---|---|
Molekulargewicht |
857.7 g/mol |
IUPAC-Name |
2-[3-[4-(2,4-dichlorophenyl)-2,5-dioxopyrrol-3-yl]indol-1-yl]-N-[3-[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]propoxy]butoxy]propyl]acetamide |
InChI |
InChI=1S/C43H42Cl2N6O9/c44-25-12-13-27(30(45)22-25)37-38(41(56)49-40(37)55)29-23-50(32-11-2-1-8-26(29)32)24-35(53)47-17-7-21-60-19-4-3-18-59-20-6-16-46-31-10-5-9-28-36(31)43(58)51(42(28)57)33-14-15-34(52)48-39(33)54/h1-2,5,8-13,22-23,33,46H,3-4,6-7,14-21,24H2,(H,47,53)(H,48,52,54)(H,49,55,56) |
InChI-Schlüssel |
QGECSMFGVLFLIS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCOCCCCOCCCNC(=O)CN4C=C(C5=CC=CC=C54)C6=C(C(=O)NC6=O)C7=C(C=C(C=C7)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.